molecular formula C17H21NO B3172541 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine CAS No. 946728-98-9

2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine

Cat. No.: B3172541
CAS No.: 946728-98-9
M. Wt: 255.35 g/mol
InChI Key: NBGLSYMXIKXRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine is a synthetic aromatic amine characterized by a phenoxy backbone substituted with a tert-butyl group at the 3-position and a methyl group at the 4-position of the adjacent phenylamine moiety. The tert-butyl group enhances lipophilicity, while the phenoxy and amine functionalities enable hydrogen bonding and nucleophilic reactivity.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-8-9-15(18)16(10-12)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLSYMXIKXRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tert-Butyl-Substituted Antioxidants

  • 2(3)-tert-Butyl-4-hydroxyanisole (BHA) Structural Similarities: Both compounds feature a tert-butyl group attached to a phenolic ring. However, BHA includes a methoxy group at the 4-position, whereas the target compound has a methylphenylamine group. Functional Differences: BHA is a well-documented antioxidant that elevates hepatic glutathione S-transferase (GST) and epoxide hydratase activities, enhancing detoxification of carcinogens like benzo(a)pyrene . In contrast, 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine lacks direct evidence of antioxidant activity but may share enzyme-inducing properties due to its tert-butyl substituent. Biological Impact: Dietary BHA reduces mutagenic metabolites by 5- to 10-fold in mice via GST activation .

Tert-Butyl Phenoxy-Pyrrolidine Derivatives

  • (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Structural Parallels: This compound (MFCD11111501) shares a tert-butyl-phenoxy motif but incorporates a pyrrolidine-carboxylate group instead of methylphenylamine . The target compound’s amine group may position it as a precursor for bioactive molecules, though cost differences would depend on synthetic complexity.

Key Comparative Data Table

Compound Key Functional Groups Biological/Functional Role Synthetic Relevance Reference
This compound Phenoxy, tert-butyl, methylphenylamine Potential enzyme modulation, synthetic intermediate Amine-directed reactions N/A
BHA tert-Butyl, methoxy Antioxidant, GST/epoxide hydratase inducer Dietary supplement
tert-Butyl propanoate derivatives tert-Butyl, ester Protecting group in multi-step synthesis Organic synthesis
Chalcone-based acetamides Phenoxy, acryloyl, acetamide Hydrogen bonding, potential kinase inhibition Drug discovery
Pyrrolidine-carboxylate derivative tert-Butyl, trifluoromethyl High-cost pharmaceutical intermediate Specialty chemicals

Research Findings and Implications

  • Enzyme Interactions : While BHA’s tert-butyl group drives GST activation , the target compound’s amine may redirect its biological activity toward receptor binding or catalysis.
  • Synthetic Applications: The tert-butyl group’s stability in multi-step reactions (e.g., EP 4 374 877 A2 ) suggests that this compound could serve as a robust intermediate in amine-focused syntheses.
  • Pharmacological Potential: Structural analogs like the pyrrolidine-carboxylate derivative indicate that tert-butyl-phenoxy compounds are valuable in drug development, though the target compound’s amine group requires further study for toxicity and efficacy.

Biological Activity

2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine, also known by its CAS number 946728-98-9, is a compound of interest in biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant studies that highlight its applications in medicinal chemistry.

  • Molecular Formula: C17H21NO
  • Molecular Weight: 255.35 g/mol
  • Structural Characteristics: The compound features a tert-butyl group, a phenoxy group, and an aniline moiety, which contribute to its unique chemical behavior and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. A common approach involves the reaction of tert-butyl phenol with 4-methylphenylamine under controlled conditions. This process typically requires the use of solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates enzymatic activity through:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions: The tert-butyl and phenoxy groups enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies on structurally related compounds have shown effective inhibition against:

  • Mycobacterium tuberculosis (MIC values ranging from 2.7 μM to 45 μM)
  • Plasmodium falciparum (IC50 values around 11 μM)
  • Leishmania donovani (IC50 values around 4.8 μM) .

Anti-inflammatory Potential

The compound's phenolic structure suggests potential anti-inflammatory effects, which have been explored in various preclinical studies. These studies indicate that similar compounds can reduce pro-inflammatory cytokine levels, thereby mitigating inflammatory responses.

Study on Antimalarial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated several phenoxy-substituted anilines for their antimalarial activity. The results demonstrated that compounds with structural similarities to this compound showed promising activity against chloroquine-resistant strains of P. falciparum .

Research on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that certain analogs could significantly downregulate T3SS activity, suggesting a potential therapeutic avenue for treating bacterial infections .

Summary of Research Findings

CompoundPathogenMIC/IC50 Value (μM)Reference
This compoundMycobacterium tuberculosis2.7 - 45
Similar DerivativePlasmodium falciparum11
Similar DerivativeLeishmania donovani4.8
AnalogT3SS InhibitionSignificant reduction observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine
Reactant of Route 2
Reactant of Route 2
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.